molecular formula C17H17NO B13529666 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile CAS No. 870552-27-5

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile

Cat. No.: B13529666
CAS No.: 870552-27-5
M. Wt: 251.32 g/mol
InChI Key: DWHSATLRMKWCHQ-UHFFFAOYSA-N
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Description

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile is a nitrile-containing aromatic compound characterized by a benzyloxy group attached to the ortho position of a phenyl ring and a branched methylpropanenitrile moiety. This compound is likely utilized in pharmaceutical or materials science research, given the prevalence of nitriles and benzyloxy motifs in bioactive molecules and polymers.

Properties

CAS No.

870552-27-5

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-methyl-2-(2-phenylmethoxyphenyl)propanenitrile

InChI

InChI=1S/C17H17NO/c1-17(2,13-18)15-10-6-7-11-16(15)19-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3

InChI Key

DWHSATLRMKWCHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Synthetic Route via Alkylation of Nitrile Precursors

A well-documented method involves the alkylation of a nitrile precursor under basic conditions with bromomethane gas in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Specifically, a commercially available nitrile intermediate is dissolved in DMSO, and a 50% aqueous sodium hydroxide solution is added. Simultaneously, bromomethane gas is bubbled through the mixture while maintaining the temperature below 50°C by ice cooling. After completion, the reaction mixture is quenched with ice-water, extracted with diethyl ether, washed, dried, and concentrated to yield the title compound as a light yellow crystalline solid with high yield (~98%).

Step Reagents/Conditions Outcome
Nitrile precursor + DMSO + 50% NaOH Bromomethane gas bubbled, temp ≤ 50°C Alkylation at nitrile carbon
Workup Ice-water quench, Et2O extraction, washing, drying Isolation of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile (98% yield)

This method benefits from straightforward operational procedures and high conversion efficiency, making it suitable for preparative-scale synthesis.

Alternative Synthetic Strategy: Transnitrilation and Anion-Relay Approach

Recent advances have introduced a transnitrilation and anion-relay strategy for the construction of nitrile-bearing quaternary centers, avoiding the use of toxic cyanide salts. In this approach, 2-methyl-2-phenylpropanenitrile acts as a non-toxic electrophilic cyanide source. The process involves the addition of an organolithium reagent (e.g., sec-butyllithium) to the electrophilic nitrile source in tetrahydrofuran (THF) at room temperature, forming a lithium imine intermediate. Subsequent fragmentation and anion-relay steps generate the nitrile product bearing the quaternary center in good yields (up to 85%).

Step Reagents/Conditions Outcome
2-methyl-2-phenylpropanenitrile + s-BuLi THF, room temperature, 1 hour Formation of lithium imine intermediate
Fragmentation and anion-relay Continued stirring Generation of nitrile-bearing quaternary center
Optional alkylation Benzyl bromide addition Functionalized nitrile derivatives

This one-pot methodology is advantageous for its operational simplicity, avoidance of hazardous cyanide salts, and applicability to diverse substrates, including aromatic systems with benzyloxy substituents.

Reduction and Functional Group Transformations of Nitrile Intermediates

Following nitrile formation, further functionalization is possible. For example, reduction of the nitrile to the corresponding aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) in anhydrous tetrahydrofuran at low temperatures (15–18°C). The reaction is quenched with cold dilute sulfuric acid, and the aldehyde is isolated in high yield (~98%). Subsequent reduction of the aldehyde with sodium borohydride in THF quantitatively affords the corresponding alcohol derivative.

Step Reagents/Conditions Outcome
Nitrile + DIBAL-H THF, 15–18°C, 2 hours Formation of aldehyde intermediate
Workup Acidic quench, extraction Isolation of aldehyde (~98% yield)
Aldehyde + NaBH4 THF, room temperature Reduction to alcohol derivative quantitatively

These transformations demonstrate the synthetic versatility of the nitrile intermediate for downstream functionalization.

Analysis of Preparation Methods

Reaction Conditions and Yields

Method Solvent Temperature Key Reagents Yield (%) Notes
Alkylation with bromomethane DMSO ≤ 50°C 50% NaOH, bromomethane gas 98 Requires gas bubbling, careful temp control
Transnitrilation and anion-relay THF Room temp s-BuLi, 2-methyl-2-phenylpropanenitrile 85 Avoids toxic cyanide salts, one-pot
Reduction to aldehyde THF 15–18°C DIBAL-H 98 Sensitive to moisture, low temp required
Reduction to alcohol THF RT NaBH4 Quantitative Mild conditions

Advantages and Limitations

  • Alkylation Method: High yield and straightforward but involves handling bromomethane gas and strong base, requiring careful control.
  • Transnitrilation Strategy: Safer cyanide source, operationally simple, and amenable to diverse substrates but may require optimization for specific substituents.
  • Reduction Steps: Provide access to aldehyde and alcohol derivatives, expanding synthetic utility; however, require anhydrous and controlled temperature conditions.

Purification Techniques

Purification typically involves extraction with organic solvents (e.g., diethyl ether), washing with water and brine, drying over anhydrous agents, and concentration under reduced pressure. Crystallization at low temperatures (e.g., dry-ice acetone bath) is employed to obtain pure crystalline solids. For removal of impurities, column chromatography using silica gel with hexane/ethyl acetate gradients is effective.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Notes
Alkylation of nitrile Nitrile precursor, NaOH, bromomethane DMSO, ≤ 50°C 98% Gas bubbling, base-mediated
Transnitrilation 2-methyl-2-phenylpropanenitrile, s-BuLi THF, RT 85% One-pot, cyanide-free
Reduction to aldehyde DIBAL-H THF, 15–18°C 98% Requires low temp
Reduction to alcohol NaBH4 THF, RT Quantitative Mild conditions

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile and its derivatives have applications in chemistry, biology, medicine, and industry, serving as building blocks for synthesizing complex organic molecules, and are investigated for their potential biological activity and therapeutic properties.

Scientific Research Applications

  • Chemistry 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is used as an intermediate in the synthesis of complex organic molecules. The preparation of nitrile-containing building blocks is of interest due to their utility as synthetic materials .
  • Biology It is investigated for potential biological activity, including its role as a ligand in receptor studies. Research suggests 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile may have biological activities, particularly as an antimicrobial and anticancer agent. The nitrile group can interact with biological targets, potentially influencing cellular pathways, while the benzyloxy group may enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.
  • Medicine It is explored for potential therapeutic properties, especially in developing new pharmaceuticals.
  • Industry It is utilized in the production of specialty chemicals and materials.

Reactions

  • Oxidation Benzyloxybenzaldehyde or benzyloxybenzoic acid can be formed through oxidation. The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
  • Reduction 2-(3-(Benzyloxy)phenyl)-2-methylpropanamine can be formed through reduction. The nitrile group can be reduced to form amines using reagents like lithium aluminum hydride (LiAlH4).
  • Substitution Various substituted derivatives can be produced depending on the electrophile used. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Nitration can be achieved with nitric acid (HNO3) and sulfuric acid (H2SO4), and halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Mechanism of Action

The mechanism of action of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the nitrile group can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to proteins and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile and related compounds:

Compound Name CAS Number Substituent Position Functional Groups Molecular Weight (g/mol) Purity Key Structural Features
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile* Not explicitly listed Ortho (2-position) Benzyloxy, nitrile, branched methyl ~265.3 (estimated) N/A Ortho-substituted benzyloxy, nitrile group
2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile 167762-83-6 Para (4-position) Benzyloxy, nitrile, branched methyl 265.34 95% Para-substituted benzyloxy
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile 134807-28-6 Ortho (2-position) Benzyloxy, nitrile, tert-butyl 335.46 N/A Additional tert-butyl at 5-position
2-(2-Benzoylphenyl)-2-phenylacetonitrile 127667-32-7 Ortho (2-position) Benzoyl, nitrile, phenyl 297.35 95% Benzoyl (ketone) instead of benzyloxy
2-[(propan-2-yloxy)methyl]benzonitrile 1000931-90-7 Ortho (2-position) Isopropyloxy methyl, nitrile 175.23 N/A Isopropyloxy methyl group

Note: The target compound is inferred based on structural analogs; exact data may require experimental validation.

Key Findings from Comparative Analysis:

Substituent Position Effects :

  • The ortho-substituted benzyloxy group in the target compound introduces steric hindrance compared to the para-substituted analog (CAS 167762-83-6) . This may reduce solubility in polar solvents but enhance rigidity in molecular frameworks.
  • Ortho substitution often lowers thermal stability due to increased steric strain, as observed in benzyloxy-containing polymers .

Functional Group Variations: Replacing benzyloxy with benzoyl (CAS 127667-32-7) introduces an electron-withdrawing ketone, which could alter electronic properties (e.g., reduced nucleophilicity of the aromatic ring).

Synthetic Utility :

  • Nitriles in all listed compounds enable further derivatization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). However, steric hindrance in ortho-substituted derivatives may slow reaction kinetics .
  • The isopropyloxy methyl group in CAS 1000931-90-7 offers a less bulky alternative for ether-linked modifications compared to benzyloxy.

Purity and Availability: Most analogs (e.g., CAS 167762-83-6) are available at ≥95% purity, suggesting reliable synthetic protocols for benzyloxy-nitrile derivatives .

Research Implications and Gaps

  • Ortho vs. Para Substitution : Further studies are needed to quantify the electronic and steric effects of benzyloxy positioning on reactivity and biological activity.
  • Terpene-like Derivatives : The tert-butyl analog (CAS 134807-28-6) warrants exploration in drug design for enhanced pharmacokinetics.
  • Synthetic Optimization : Comparative kinetic studies on nitrile derivatization in ortho- and para-substituted systems could refine synthetic routes.

Biological Activity

2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile, also known by its CAS number 870552-27-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H17NO
  • Molecular Weight : 253.31 g/mol
  • IUPAC Name : 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile

The biological activity of 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.
  • Receptor Modulation : It may act on certain receptors, influencing signaling pathways that regulate physiological responses.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Anticancer Properties : Studies have suggested that 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile possesses anticancer properties, potentially through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Preliminary findings indicate that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation, which could be beneficial for conditions like arthritis.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development.
  • Neuroprotective Effects :
    • In vitro experiments showed that 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile protected neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate antioxidant enzyme activity.
  • Anti-inflammatory Activity :
    • Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What controls are essential in biological assays testing this compound’s neuroactivity?

  • Methodological Answer : Include a nitrile-free analog (e.g., 2-(2-(Benzyloxy)phenyl)-2-methylpropane) to isolate nitrile-specific effects. Use positive controls (e.g., estradiol for neurosteroid activity) and vehicle controls (DMSO) to normalize data.

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents:
  • Benzyloxy Position : Synthesize 3- and 4-benzyloxy isomers to assess positional effects.
  • Nitrile Replacement : Substitute nitrile with carboxylic acid or amide to probe electronic contributions.
  • Methyl Group : Replace with ethyl or hydrogen to study steric effects.

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